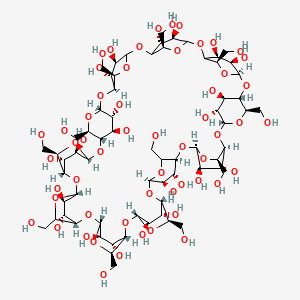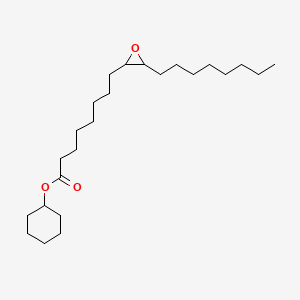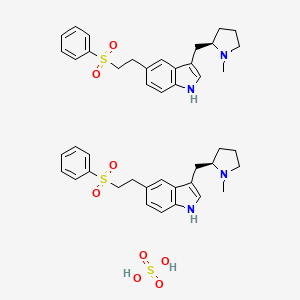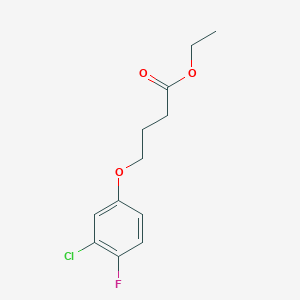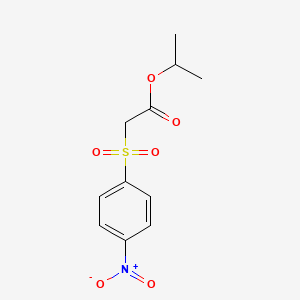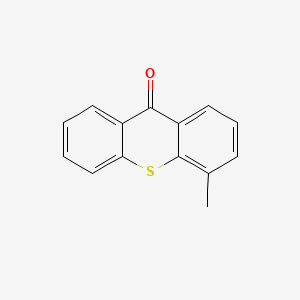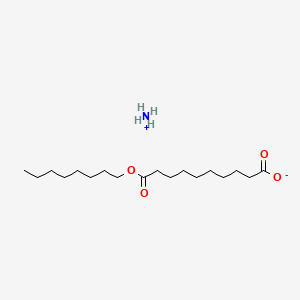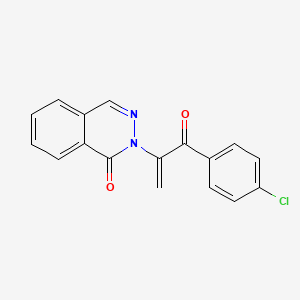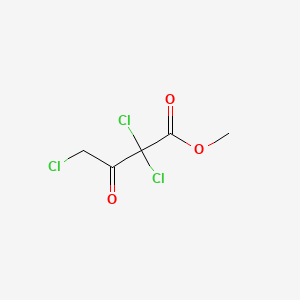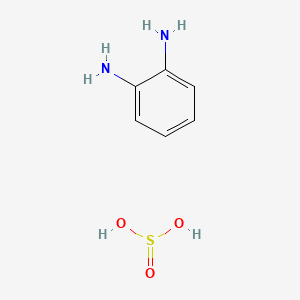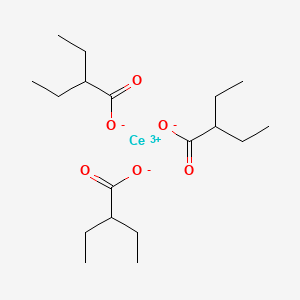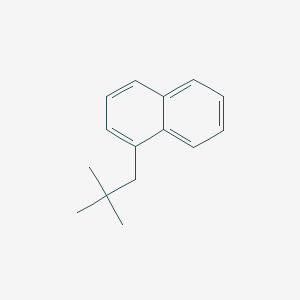
(tert-Butyl)methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(tert-Butyl)methylnaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by the presence of a naphthalene ring substituted with a tert-butyl group and a methyl group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (tert-Butyl)methylnaphthalene typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and yields higher purity products. The use of solid acid catalysts in place of traditional Lewis acids can also enhance the efficiency and environmental sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions: (tert-Butyl)methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the naphthalene ring, leading to the formation of nitro and sulfonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid; acidic or neutral conditions.
Reduction: Hydrogen gas, palladium catalyst; room temperature to elevated temperatures.
Substitution: Nitric acid, sulfuric acid; temperatures ranging from 0°C to 100°C.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Nitro and sulfonic acid derivatives
Aplicaciones Científicas De Investigación
(tert-Butyl)methylnaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals, dyes, and as an additive in lubricants to enhance their performance.
Mecanismo De Acción
The mechanism of action of (tert-Butyl)methylnaphthalene involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of their activities. The presence of the tert-butyl and methyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include oxidative stress response, signal transduction, and metabolic processes.
Comparación Con Compuestos Similares
- (tert-Butyl)naphthalene
- Methylnaphthalene
- Ethylmethylbenzene
Comparison: (tert-Butyl)methylnaphthalene is unique due to the presence of both tert-butyl and methyl groups on the naphthalene ring. This dual substitution imparts distinct chemical and physical properties compared to its analogs. For instance, (tert-Butyl)naphthalene lacks the methyl group, which can affect its reactivity and stability. Methylnaphthalene, on the other hand, does not have the bulky tert-butyl group, resulting in different steric and electronic effects.
Propiedades
Número CAS |
38641-17-7 |
|---|---|
Fórmula molecular |
C15H18 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
1-(2,2-dimethylpropyl)naphthalene |
InChI |
InChI=1S/C15H18/c1-15(2,3)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10H,11H2,1-3H3 |
Clave InChI |
KUQOKOVUZSOFGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


